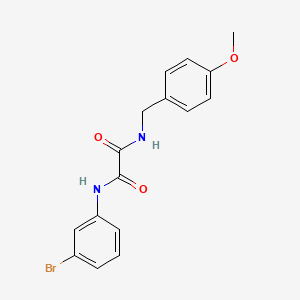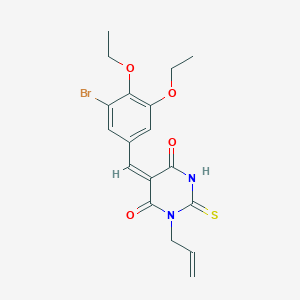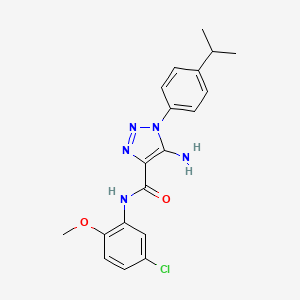
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, also known as MPTH, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MPTH belongs to the class of hydrazide derivatives, which have been found to exhibit various biological activities including antimicrobial, anticancer, and anti-inflammatory effects.
作用機序
The exact mechanism of action of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is not fully understood. However, it is believed to act through the inhibition of enzymes involved in bacterial and cancer cell growth. 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication, and also inhibit the activity of ornithine decarboxylase, an enzyme involved in polyamine biosynthesis.
Biochemical and physiological effects:
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been found to exhibit various biochemical and physiological effects. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide can induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
実験室実験の利点と制限
One of the major advantages of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is its potent antimicrobial and anticancer activity. It is also relatively easy to synthesize and purify, making it a suitable candidate for further research. However, one of the limitations of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is its potential toxicity, which needs to be further studied before it can be used as a therapeutic agent.
将来の方向性
There are several future directions for further research on 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. One area of research is the development of novel 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide derivatives with improved efficacy and reduced toxicity. Another area of research is the identification of the exact molecular targets of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide, which can help in the development of more targeted therapies. Additionally, further studies are needed to evaluate the potential of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide as a therapeutic agent in vivo.
In conclusion, 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide is a promising compound with potential therapeutic applications in the fields of antimicrobial and anticancer therapy. Further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential toxicity. The development of novel 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide derivatives and in vivo studies can help in the development of more targeted and effective therapies.
合成法
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and 3-pyridinecarboxaldehyde. The product is then purified through column chromatography to obtain pure 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide.
科学的研究の応用
5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide has been extensively studied for its potential therapeutic applications. One of the major areas of research is its antimicrobial activity. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. It has also been found to be effective against fungal strains such as Candida albicans.
Another area of research is the anticancer activity of 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide. Studies have shown that 5-methyl-N'-(3-pyridinylmethylene)-2-thiophenecarbohydrazide inhibits the growth of various cancer cell lines including breast cancer, lung cancer, and liver cancer. It has also been found to induce apoptosis in cancer cells.
特性
IUPAC Name |
5-methyl-N-[(Z)-pyridin-3-ylmethylideneamino]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-4-5-11(17-9)12(16)15-14-8-10-3-2-6-13-7-10/h2-8H,1H3,(H,15,16)/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOLJYUIXMCNRH-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NN=CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)N/N=C\C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B4934603.png)
![(3R*,4R*)-4-(4-morpholinyl)-1-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}-3-piperidinol](/img/structure/B4934625.png)
![N-[4-(2-phenylvinyl)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B4934627.png)

![2-[5-(3-bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4934643.png)
![N-{1-[1-(2,4,5-trifluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B4934649.png)
![3-(3,4-dimethoxyphenyl)-N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)acrylamide](/img/structure/B4934669.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-nitrobenzenesulfonamide](/img/structure/B4934682.png)
![1-chloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene](/img/structure/B4934691.png)

![N-[(5-chloro-2-thienyl)methyl]-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4934702.png)
